N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((1-Cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a structurally complex benzodioxole carboxamide derivative featuring a cyclopentyl-substituted piperidine moiety.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c22-19(15-5-6-17-18(11-15)24-13-23-17)20-12-14-7-9-21(10-8-14)16-3-1-2-4-16/h5-6,11,14,16H,1-4,7-10,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFCOEKWIOYIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 1-cyclopentylpiperidine, is synthesized through the cyclization of appropriate precursors under acidic conditions.
Coupling Reaction: The piperidine derivative is then coupled with benzo[d][1,3]dioxole-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole ring or the piperidine moiety are replaced by other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for introducing halogen atoms.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with substituted functional groups on the benzodioxole or piperidine ring.
Scientific Research Applications
N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.
Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide with structurally related benzodioxole carboxamides, highlighting key differences in substituents, biological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison of Benzodioxole Carboxamide Derivatives
Key Comparative Insights:
Substituent Effects on Activity: Alkyl vs. Aryl Groups: The heptan-4-yl group in S807 enhances umami receptor agonism, while trifluoromethylphenyl (IIc) and naphthyl (BNBC) substituents confer antidiabetic and immunomodulatory activities, respectively . The cyclopentylpiperidinylmethyl group in the target compound may balance lipophilicity and metabolic stability compared to bulkier alkyl/aryl groups. Electron-Withdrawing Groups: Nitro (MDC) and bromo (BNBC) substituents alter electronic properties, influencing binding affinity and stability. MDC’s lower energy gap (3.54 eV) suggests higher reactivity compared to ADC (3.96 eV) .
Metabolic Pathways :
- S807 undergoes rapid oxidative metabolism in liver microsomes, a trait shared with its analog S9229 . The cyclopentylpiperidine moiety in the target compound may slow metabolism due to steric hindrance, though this requires experimental validation.
Physicochemical Properties: Melting Points: HSD-2 and HSD-4 exhibit melting points >150°C, indicative of crystalline stability, whereas MDC/ADC are optimized for solubility via nitro/acetyl groups .
Therapeutic Applications :
- Umami enhancers (S807), antidiabetic agents (IIc), and STING agonists (BNBC) demonstrate the scaffold’s versatility. The target compound’s pharmacological profile remains unexplored but could be tailored via substituent modification.
Biological Activity
N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework characterized by a benzo[d][1,3]dioxole moiety linked to a cyclopentylpiperidine group. The molecular formula is , with a molecular weight of approximately 302.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₂O₃ |
| Molecular Weight | 302.37 g/mol |
| LogP | 3.345 |
| Melting Point | Not available |
Research indicates that this compound acts primarily as an inhibitor of human class I histone deacetylases (HDACs) . HDACs play a crucial role in regulating gene expression through the modification of histones, and their inhibition can lead to altered cellular functions and potential therapeutic effects in various diseases, including cancer.
Inhibition of HDACs
The compound has shown promising results as a selective HDAC inhibitor. In vitro studies demonstrated that it effectively reduces the activity of HDACs, leading to increased acetylation of histones and altered gene expression profiles associated with cancer cell growth inhibition .
Anticancer Activity
In preclinical studies, this compound exhibited significant anticancer properties. For instance, it was found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of pro-apoptotic pathways and the downregulation of anti-apoptotic proteins .
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. It has been shown to enhance neuronal survival in models of neurodegenerative diseases by modulating inflammatory responses and promoting neuronal resilience .
Study 1: Antitumor Efficacy
A study published in Cancer Research evaluated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor volume compared to control groups, highlighting its potential as an effective anticancer agent.
Study 2: Neuroprotection in Alzheimer's Models
In a recent investigation focused on Alzheimer's disease models, the compound demonstrated a capacity to mitigate cognitive decline and promote synaptic plasticity. These findings suggest its utility in developing treatments for neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
